1-Adamantylhydrazine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 1-Adamantylhydrazine hydrochloride involves the reaction of adamantane with hydrazine in the presence of a suitable catalyst or under specific temperature conditions. Further purification and characterization steps are necessary to obtain the desired compound in high yield and purity .
Molecular Structure Analysis
1-Adamantylhydrazine hydrochloride has a unique structure, combining the rigid adamantane framework with the hydrazine functional group. The adamantyl moiety provides steric hindrance and influences the compound’s reactivity. Crystal X-ray diffraction and spectroscopic techniques (such as nuclear magnetic resonance, Raman, and infrared spectroscopies) have been employed to elucidate its molecular structure .
Chemical Reactions Analysis
The chemical reactivity of 1-Adamantylhydrazine hydrochloride involves nucleophilic substitution, hydrazine condensation, and potential cyclization reactions. Its behavior under various reaction conditions and with different reagents is an area of ongoing research. Understanding its reactivity is crucial for designing synthetic routes and exploring its applications .
Scientific Research Applications
Synthesis and Chemical Reactivity
A Catalyst-Free, Temperature-Driven One-Pot Synthesis of 1-Adamantylhydrazine Hydrochloride 1-Adamantylhydrazine Hydrochloride serves as a versatile intermediate for synthesizing various biologically active compounds due to the medicinal properties of adamantyl. A detailed one-pot synthesis of 1-adamantylhydrazine is described, highlighting a catalyst-free method that uses readily available materials. The synthesized product is stable and is used to create 1-(adamantan-1-yl)-1H-pyrazol-3-amine for bacterial studies. The synthesis is notable for its high yield and continuous extraction method that effectively isolates the target product (Bossmann et al., 2020).
Synthesis and Reactivity of New l-(1-Adamantyl)pyrazoles Starting with 1-adamantylhydrazine, a series of 1-(1-adamantyl)pyrazoles were synthesized. The study explored the electrophilic and nucleophilic reactivity of these compounds, including bromination, nitration, and quaternarization. The research is significant for its comprehensive analysis of the new compounds' proton nuclear magnetic resonance spectra (Cabildo, Claramunt, & Elguero, 1984).
Synthesis of (1-Adamantyl) Guanidines This study explores various methods for synthesizing (1-adamantyl) guanidine and 1-(1-adamantyl)-3-aminoguanidine from 1-aminoadamantane. The findings include a method of preparing guanidine by heating a mixture of 1-aminoadamantane, its hydrochloride, and cyanamide. The reaction mechanisms and the structural peculiarities of these compounds provide valuable insights into the chemical behavior of 1-adamantylhydrazine derivatives (Nishimura et al., 1972).
Biological Applications and Studies
Study of 1-Adamantanamine Hydrochloride in Prophylaxis 1-Adamantanamine hydrochloride was studied for its prophylactic effects against influenza A viruses. The research, conducted during the Hong Kong influenza epidemic, offers insights into the drug's efficacy in preventing influenza in a family environment. This double-blind, placebo-controlled study adds to our understanding of the potential medical applications of 1-adamantylhydrazine derivatives (Galbraith et al.,1969)
Amantadine Potentiates T Lymphocyte Killing Research demonstrates that 1-adamantanamine hydrochloride (amantadine) can significantly enhance the cytotoxic activity of an anti-pan-T lymphocyte (CD5) ricin A-chain immunotoxin (T101-immunotoxin; T101-IT). The study highlights the specificity of T101-IT in the presence of amantadine, not inducing cytotoxicity in non-target cells such as human marrow hematopoietic progenitor cells. The findings have implications for improving the ex vivo purification of human bone marrow from normal or leukemic T cells and suggest potential in vivo applications due to the safe history of amantadine in human therapy (Siena et al., 1987).
Inhibition of Oncogenic Viruses 1-Adamantanamine hydrochloride has been shown to inhibit the growth of Rous and Esh sarcoma viruses in chick embryo cells. This study provides evidence that the compound does not inactivate the viruses directly or intoxicate the cells, but rather prevents virus penetration, suggesting a specific mode of action against these oncogenic viruses (Wallbank, Matter, & Klinikowski, 1966).
properties
IUPAC Name |
1-adamantylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2.ClH/c11-12-10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9,12H,1-6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAVWKAPWNPKQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498255 | |
Record name | (Tricyclo[3.3.1.1~3,7~]decan-1-yl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90498255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantylhydrazine hydrochloride | |
CAS RN |
16782-39-1 | |
Record name | Hydrazine, tricyclo[3.3.1.13,7]dec-1-yl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16782-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 194592 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016782391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC194592 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194592 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Tricyclo[3.3.1.1~3,7~]decan-1-yl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90498255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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